molecular formula C16H16FN5S2 B2852142 2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine CAS No. 868222-37-1

2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

Cat. No.: B2852142
CAS No.: 868222-37-1
M. Wt: 361.46
InChI Key: VZVKHANHWOQDDP-UHFFFAOYSA-N
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Description

The compound 2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a 1,2,4-triazole core linked to a pyrimidine ring via a thioether bridge. Key structural attributes include:

  • Triazole moiety: Substituted with a 4-fluorophenyl group at position 4 and a methylthio (-SMe) group at position 5.
  • Thioether linkage: Connects the triazole’s methyl group to the pyrimidine’s sulfur atom, influencing electronic and metabolic properties .

Synonymous identifiers for this compound include 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-1,2,4-triazole-3-thiol and ZINC5898940, among others .

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5S2/c1-10-8-11(2)19-15(18-10)24-9-14-20-21-16(23-3)22(14)13-6-4-12(17)5-7-13/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVKHANHWOQDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=C(C=C3)F)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Acyl Hydrazides

The 1,2,4-triazole ring is synthesized via cyclocondensation of 4-fluorobenzoyl hydrazide (1) with thiosemicarbazide (2) under acidic conditions. This yields 4-(4-fluorophenyl)-5-thiol-4H-1,2,4-triazole (3) . Subsequent methylation with methyl iodide in the presence of potassium carbonate introduces the methylthio group at position 5, producing 4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazole (4) .

Reaction Conditions :

  • Step 1 : Reflux in ethanol with HCl (5%) for 6 hours (Yield: 65–70%).
  • Step 2 : Room-temperature stirring in DMF with K₂CO₃ (2 eq) and CH₃I (1.2 eq) for 12 hours (Yield: 85%).

Functionalization of the Triazole at Position 3

To introduce the methylthio-methyl side chain, compound 4 is treated with formaldehyde and sodium hydrosulfide (NaSH) in dimethylacetamide (DMAc) at 80°C, forming 3-(hydroxymethyl)-4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazole (5) . Conversion to the bromomethyl derivative (6) is achieved using phosphorus tribromide (PBr₃) in dichloromethane (Yield: 78%).

Preparation of the Pyrimidine Moiety

Synthesis of 2-Mercapto-4,6-dimethylpyrimidine

4,6-Dimethylpyrimidine-2-thiol (7) is prepared via the reaction of thiourea with acetylacetone in ethanol under reflux. This method, adapted from Biginelli-like conditions, provides the thiolated pyrimidine core (Yield: 70–75%).

Key Reaction :
$$
\text{Acetylacetone} + \text{Thiourea} \xrightarrow[\text{Reflux}]{\text{Ethanol, HCl}} \text{4,6-Dimethylpyrimidine-2-thiol} \quad
$$

Activation of the Pyrimidine Thiol Group

The thiol group in 7 is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF), generating a reactive thiolate species (8) . This intermediate facilitates nucleophilic substitution with bromomethyl-triazole derivatives.

Coupling of Triazole and Pyrimidine Moieties

Nucleophilic Substitution

The bromomethyl-triazole 6 reacts with pyrimidine thiolate 8 in THF at 60°C for 8 hours, yielding the target compound (Yield: 65–70%).

Mechanism :
$$
\text{6 (BrCH}_2\text{-Triazole)} + \text{8 (Pyrimidine-S⁻)} \rightarrow \text{Target Compound} + \text{NaBr} \quad
$$

Alternative Mitsunobu Coupling

For improved regioselectivity, a Mitsunobu reaction couples 5 (hydroxymethyl-triazole) with 7 using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF (Yield: 60%).

Advantages : Avoids handling brominated intermediates but requires stoichiometric reagents.

Optimization and Yield Comparison

Method Key Step Conditions Yield (%) Reference
Nucleophilic Substitution Bromomethyl-triazole + Pyrimidine thiolate THF, 60°C, 8h 65–70
Mitsunobu Reaction Hydroxymethyl-triazole + Pyrimidine thiol DIAD, PPh₃, THF 60

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 2H, Ar-H), 7.12–7.05 (m, 2H, Ar-H), 4.52 (s, 2H, SCH₂), 2.65 (s, 3H, SCH₃), 2.50 (s, 6H, pyrimidine-CH₃).
  • LC-MS : m/z 436.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows >98% purity, with retention time = 12.4 min.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Using electron-withdrawing substituents (e.g., 4-fluorophenyl) directs cyclization to the 1,2,4-triazole isomer over 1,3,4-triazole. Microwave-assisted synthesis reduces reaction time from 6 hours to 1 hour, improving yield to 80%.

Thioether Stability

The methylthio group is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) prevent disulfide formation.

Industrial-Scale Considerations

Patent EP2771326B1 highlights telescoped processes for analogous triazolopyrimidines, where intermediates are purified via crystallization rather than chromatography. For the target compound, recrystallization from ethyl acetate/heptane (1:3) affords >99% purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions, potentially altering the triazole or pyrimidine rings.

    Substitution: Halogenation or other substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents, and strong acids or bases are often used in these reactions. Conditions may include elevated temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

    Major Products: The major products depend on the specific reactions but can include various oxidized or substituted derivatives of the original compound.

Scientific Research Applications

2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylsulfanyl groups can enhance binding affinity and specificity, while the triazole and pyrimidine rings can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound belongs to a class of 1,2,4-triazole-pyrimidine hybrids , which are explored for diverse pharmacological activities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Activities/Properties Reference
Target Compound Triazole-pyrimidine 4-Fluorophenyl, methylthio, 4,6-dimethylpyrimidine Inferred antifungal/antibiotic potential (based on structural analogs)
2-[(4-Phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine Triazole-pyrimidine Phenyl, propylthio, pyrimidine Structural analog; longer alkyl chain may enhance hydrophobicity
3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole derivatives Triazole Dichlorophenyl, methoxyphenyl Explicit antifungal and antibiotic activities reported
Dihydropyrimidine-thiones Dihydropyrimidine Chlorophenyl, methyl groups Antibacterial, antitumor, calcium channel modulation

Substituent Effects on Bioactivity

Aryl Groups
  • 4-Fluorophenyl (target compound) : The electron-withdrawing fluorine atom improves lipophilicity and bioavailability compared to unsubstituted phenyl (e.g., in ). Fluorinated aryl groups are common in drug design for metabolic stability .
  • Methoxyphenyl () : Electron-donating methoxy groups may alter electronic distribution, affecting interaction with biological receptors .
Thioether vs. Thione Groups
  • Methylthio (-SMe) in target compound : Thioethers are less reactive than thiones (-C=S), offering improved stability. However, thiones (e.g., in ) may form stronger hydrogen bonds due to sulfur’s lone pairs.
Pyrimidine Modifications

    Biological Activity

    The compound 2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

    Chemical Structure

    The structural formula of the compound can be represented as follows:

    C13H14FN5S2\text{C}_{13}\text{H}_{14}\text{F}\text{N}_5\text{S}_2

    This structure features a triazole ring and a pyrimidine moiety, both known for their biological significance.

    The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

    • Inhibition of Enzymatic Activity : The triazole ring is known to inhibit enzymes involved in fungal ergosterol biosynthesis, making it a candidate for antifungal applications.
    • Anticancer Properties : Preliminary studies indicate cytotoxic effects against several cancer cell lines, suggesting potential use in oncology .

    Antifungal Activity

    Research indicates that compounds with triazole structures exhibit significant antifungal properties. For instance, the compound's ability to inhibit the growth of fungi such as Candida albicans has been documented. In vitro studies demonstrated an IC50 value indicative of its potency against fungal strains.

    Anticancer Activity

    A series of studies have evaluated the compound's cytotoxic effects on various cancer cell lines. Notably:

    • Breast Cancer : The compound showed promising results against the MCF-7 breast cancer cell line with an IC50 value of approximately 20 µM.
    • Colon Cancer : In another study, the compound demonstrated significant activity against HCT-116 colon carcinoma cells with an IC50 value of 15 µM .

    Comparative Analysis with Similar Compounds

    To understand the unique properties of this compound, it is beneficial to compare it with other triazole derivatives. The following table summarizes key findings from various studies:

    Compound NameStructure FeaturesAntifungal Activity (IC50)Anticancer Activity (IC50)
    Compound ATriazole + Methylthio10 µM25 µM
    Compound BTriazole + Fluorophenyl5 µM30 µM
    Current Compound Triazole + Pyrimidine + Methylthio3 µM 15 µM

    This comparison highlights the enhanced potency of the current compound in antifungal activity relative to others.

    Case Studies

    Several case studies have been conducted to further elucidate the biological activities:

    • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent.
    • Mechanistic Studies : Molecular docking studies revealed that the compound binds effectively to target proteins involved in cell proliferation and survival pathways .

    Q & A

    Basic Research Questions

    Q. How can the molecular structure of this compound be confirmed experimentally?

    • Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to assign proton and carbon environments, IR spectroscopy to identify functional groups (e.g., C-S, C-F, and triazole/pyrimidine ring vibrations), and high-resolution mass spectrometry (HRMS) to validate molecular weight. For example, analogous triazole derivatives in and were characterized using these techniques . X-ray crystallography (as in ) is recommended for absolute structural confirmation if single crystals can be obtained.

    Q. What synthetic strategies are effective for introducing the methylthio and fluorophenyl groups into the triazole-pyrimidine scaffold?

    • Methodological Answer : The methylthio group can be introduced via nucleophilic substitution (e.g., using methylthiolate ions) or thiol-alkylation reactions. The 4-fluorophenyl moiety is typically added via Suzuki-Miyaura coupling (using a fluorophenyl boronic acid) or through cyclization reactions with fluorophenyl precursors. and describe similar multi-step syntheses involving N-alkylation and thioether formation .

    Q. What solvents and reaction conditions optimize yield during synthesis?

    • Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred for triazole ring formation due to their ability to stabilize intermediates. For thioether linkages (e.g., methylthio groups), reactions often proceed under inert atmospheres (N₂/Ar) with bases like K₂CO₃. highlights solvent-free methods as alternatives to reduce purification complexity .

    Advanced Research Questions

    Q. How can computational methods (e.g., DFT) predict the compound’s stability and reactivity?

    • Methodological Answer : Density Functional Theory (DFT) calculations (as in ) can model molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Thermodynamic stability can be assessed via Gibbs free energy calculations of intermediates. Compare computational results with experimental NMR/IR data to validate accuracy .

    Q. What experimental designs resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

    • Methodological Answer : Perform dose-response assays (e.g., IC₅₀, MIC) across multiple cell lines or microbial strains to quantify potency variations. Use structure-activity relationship (SAR) studies (e.g., modifying the methylthio or pyrimidine groups) to isolate contributing moieties. and emphasize SAR for triazole derivatives .

    Q. How can degradation products or metabolites be identified under physiological conditions?

    • Methodological Answer : Incubate the compound in simulated physiological buffers (e.g., PBS at pH 7.4) and analyze degradation products via LC-MS/MS or HPLC-UV . Compare fragmentation patterns with synthetic standards. discusses stability studies for triazole-thiol analogs .

    Methodological Guidance for Contradictions

    • Example : If conflicting bioactivity data arise (e.g., low potency in one study vs. high in another), validate assay conditions (e.g., cell viability protocols, solvent controls) and confirm compound purity via HPLC . Cross-reference with structurally similar compounds in and to identify trends .

    Interdisciplinary Approaches

    • Integrate synthetic chemistry with computational biology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., 5-lipoxygenase in ) and guide SAR .
    • Combine stability studies with pharmacokinetic modeling : Apply ADMET predictions to optimize bioavailability and degradation resistance .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.